PEG2 vs. PEG3 Spacer Length and Molecular Weight
Biotin-PEG2-methyl ethanethioate contains precisely two ethylene glycol repeat units, resulting in a molecular weight of 433.6 g/mol [1]. In contrast, the PEG3 analog Biotin-PEG3-methyl ethanethioate incorporates three PEG units and has a molecular weight of 477.6 g/mol [2]. This difference of 44.0 g/mol (approximately one -OCH₂CH₂- unit) directly affects the hydrodynamic radius and flexibility of the conjugated construct, which may influence target protein degradation efficiency in PROTAC applications where optimal linker length is critical for ternary complex formation [3].
| Evidence Dimension | Molecular weight and PEG unit count |
|---|---|
| Target Compound Data | 433.6 g/mol; 2 PEG units |
| Comparator Or Baseline | Biotin-PEG3-methyl ethanethioate: 477.6 g/mol; 3 PEG units |
| Quantified Difference | +44.0 g/mol (+10.1% relative to target); +1 PEG unit |
| Conditions | Calculated from molecular formulas: C18H31N3O5S2 (target) vs. C20H35N3O6S2 (comparator) |
Why This Matters
Procurement of the correct PEG spacer length ensures reproducibility in linker-dependent applications such as PROTAC design, where suboptimal spacing can abolish ternary complex formation and targeted protein degradation.
- [1] PubChem. Biotin-PEG2-methyl ethanethioate. Compound Summary CID 162642569. View Source
- [2] MedChemExpress. Biotin-PEG3-methyl ethanethioate product page. HY-132116. View Source
- [3] TargetMol. Biotin-PEG3-methyl ethanethioate product page. Cat. No. T208013. View Source
